6-chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of “6-chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine” is C9H14ClN3O, and its molecular weight is 215.68 g/mol . The structure contains a pyrimidine ring, which is a six-membered heterocyclic ring containing four carbon atoms and two nitrogen atoms .
Physical and Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 347.8±32.0 °C at 760 mmHg, and a flash point of 164.2±25.1 °C . It has 3 H bond acceptors, 1 H bond donor, 6 freely rotating bonds, and a polar surface area of 34 Å2 .
Scientific Research Applications
Chemical Synthesis and Transformations
- Ring Transformations and Nucleophilic Reactions : Research has shown that reactions of heterocyclic halogen compounds, including similar pyrimidin-amine derivatives, with nucleophiles can lead to ring transformations and the formation of new compounds. This process is crucial for developing novel chemical entities with potential pharmaceutical applications (Hertog et al., 2010).
- Synthesis of Arylamino and Acetoxyethylamino Pyrimidines : The reaction of similar pyrimidine derivatives with aromatic amines has been used to synthesize compounds exhibiting pronounced antituberculous effects, showcasing the pharmaceutical potential of these chemical reactions (Erkin & Krutikov, 2007).
Molecular Docking and Structural Analysis
- DFT, Molecular Docking, and Experimental Analysis : Studies involving similar compounds have employed Density Functional Theory (DFT), molecular docking, and experimental techniques like FT-IR, FT-Raman, and NMR to investigate the molecular structure, stability, and potential biological activity. This comprehensive approach aids in understanding the compound's interaction with biological targets, such as receptors, which is vital for drug design (Aayisha et al., 2019).
Regioselectivity and Reaction Mechanisms
- Investigation of Regioselectivity : The selective reaction of ammonia with chloro- and bromo- substituted pyrimidines, resulting in compounds with potential as intermediates in pharmaceutical synthesis, highlights the importance of understanding regioselective reactions. Such knowledge facilitates the targeted synthesis of compounds with desired properties (Doulah et al., 2014).
Crystal and Molecular Structures
- Crystallographic Studies : Determining the crystal and molecular structures of chloro-methylpyrimidinylamine derivatives through X-ray crystallography provides insights into their conformational properties and potential for forming intermolecular interactions. This information is crucial for drug design and understanding the physicochemical properties of these compounds (Odell et al., 2007).
Properties
IUPAC Name |
6-chloro-N-(3-ethoxypropyl)-2-methylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O/c1-3-15-6-4-5-12-10-7-9(11)13-8(2)14-10/h7H,3-6H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRCKZMNGDXSCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=CC(=NC(=N1)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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